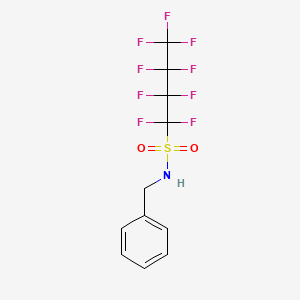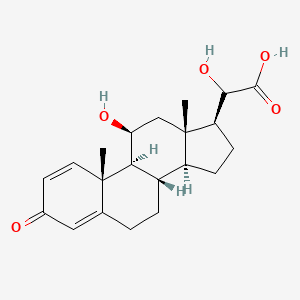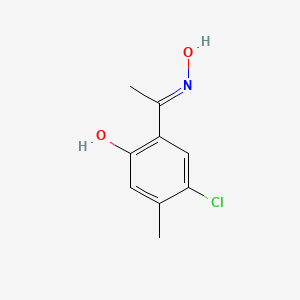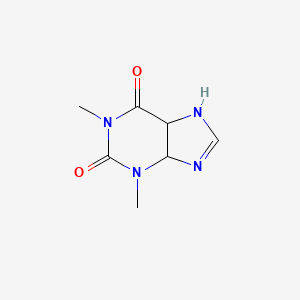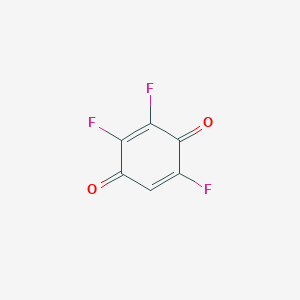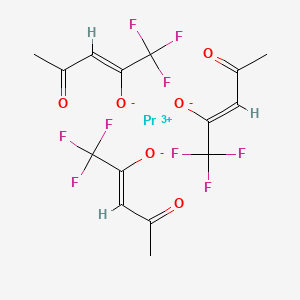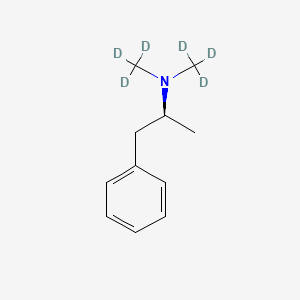
N,N-Dimethylamphetamine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylamphetamine-d6: is a deuterated analog of N,N-dimethylamphetamine, a stimulant drug belonging to the phenethylamine and amphetamine chemical classes. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable for various analytical and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dimethylamphetamine-d6 can be synthesized through several methods, including reductive amination, Leuckart method, Nagai method, Emde method, Birch reduction, “Moscow” method, Wacker process, “Nitrostyrene” method, and the Peracid oxidation method . These methods involve the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylamphetamine-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to N,N-dimethylamphetamine N-oxide.
Reduction: Reduction of the amine group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine or chlorine can be employed.
Major Products Formed:
Oxidation: N,N-dimethylamphetamine N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Halogenated amphetamine derivatives
Applications De Recherche Scientifique
N,N-Dimethylamphetamine-d6 is widely used in scientific research for various purposes:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its metabolic pathways and interactions with enzymes such as cytochrome P450.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new synthetic methods and drug formulations .
Mécanisme D'action
The mechanism of action of N,N-Dimethylamphetamine-d6 involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound targets molecular pathways involving monoamine transporters and receptors, leading to enhanced synaptic transmission and stimulation of the nervous system .
Comparaison Avec Des Composés Similaires
N,N-Dimethylamphetamine: The non-deuterated analog with similar stimulant effects.
Methamphetamine: A more potent stimulant with higher addictive potential.
Amphetamine: A less methylated analog with distinct pharmacological properties.
Uniqueness: N,N-Dimethylamphetamine-d6 is unique due to its deuterium labeling, which provides advantages in analytical studies by reducing background noise and improving detection sensitivity. This makes it particularly valuable in research settings where precise measurements are crucial .
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
169.30 g/mol |
Nom IUPAC |
(2S)-1-phenyl-N,N-bis(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-10(12(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1/i2D3,3D3 |
Clé InChI |
OBDSVYOSYSKVMX-LJTFXESQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N([C@@H](C)CC1=CC=CC=C1)C([2H])([2H])[2H] |
SMILES canonique |
CC(CC1=CC=CC=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


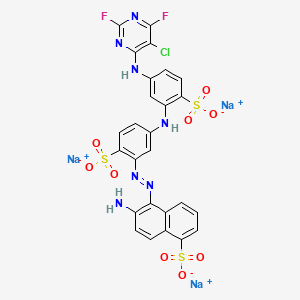
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
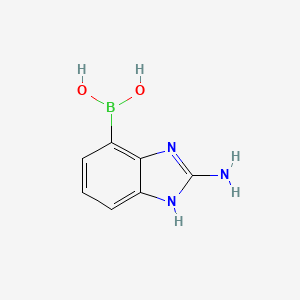

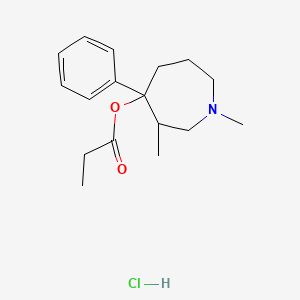

![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
